2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid
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Overview
Description
2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a chlorophenyl group and a thienopyridine moiety, making it a unique and potentially valuable molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid typically involves multi-step organic reactions. One common approach might include:
Formation of the Thienopyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Acetic Acid Moiety: This can be done through carboxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors in biological systems.
Enzyme Inhibition or Activation: Modulating the activity of enzymes.
Pathway Modulation: Influencing specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C15H14ClNO2S |
---|---|
Molecular Weight |
307.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-2-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-yl)acetic acid |
InChI |
InChI=1S/C15H14ClNO2S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-10-6-8-20-13(10)9-17/h1-4,6,8,14H,5,7,9H2,(H,18,19) |
InChI Key |
WZYLEYOEGIPXKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C=CS2)C(C3=CC=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
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